molecular formula C8H8ClNO4S B042154 Benzyl (chlorosulfonyl)carbamate CAS No. 89979-13-5

Benzyl (chlorosulfonyl)carbamate

Cat. No. B042154
CAS RN: 89979-13-5
M. Wt: 249.67 g/mol
InChI Key: BCSYQDOKTDVISP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl (chlorosulfonyl)carbamate can be synthesized through the reaction of commercially available benzyl amines with chlorosulfonyl isocyanate (CSI), leading to sulfamoyl carbamates. These intermediates can further undergo Pd-C catalyzed hydrogenolysis to afford sulfamides. This method demonstrates the compound's role in generating novel benzylsulfamide analogs with significant inhibitory activity against carbonic anhydrase isoenzymes, showcasing its potential in medicinal applications (Göksu et al., 2014). Another approach involves the one-pot conversion of trimethylsilyl ethers into urethanes using chlorosulfonyl isocyanate, highlighting its versatility in organic synthesis (Dong et al., 2008).

Molecular Structure Analysis

The molecular structures of benzyl (chlorosulfonyl)carbamate derivatives have been characterized by extensive intra- and intermolecular hydrogen bonds. Such structural features contribute to the stability and reactivity of these compounds, underpinning their broad application spectrum (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzyl (chlorosulfonyl)carbamate derivatives engage in a variety of chemical reactions, including uncatalyzed Friedel-Crafts alkylation through reactive benzyl cations generated from N-sulfamoylcarbamates. This property allows for efficient alkylation of aromatic compounds in the absence of catalysts, demonstrating the compound's utility in organic transformations (Sefkow & Buchs, 2003).

Physical Properties Analysis

While specific physical data for benzyl (chlorosulfonyl)carbamate are not always reported, its solubility in organic solvents like benzene, dichloromethane, and THF indicates its suitability for various chemical reactions and formulations. It typically appears as a white solid, and its purity is commonly analyzed through NMR techniques (Trujillo, 2016).

Chemical Properties Analysis

The chemical reactivity of benzyl (chlorosulfonyl)carbamate facilitates the synthesis of a wide range of derivatives with significant biological and chemical activities. For instance, it serves as a key intermediate in the production of insecticidal benzoylphenylurea-S-carbamates, which demonstrate potent larvicidal activities against various pests. This illustrates the compound's importance in developing new pesticides with dual modes of action (Chen et al., 2007).

Scientific Research Applications

  • It shows strong inhibition of butyrylcholinesterase, with several compounds more active than clinically used rivastigmine (Magar et al., 2021).

  • It is a key reagent for the synthesis of modified Burgess reagents and can be synthesized using benzyl alcohol and chlorosulfonyl isocyanate (Trujillo, 2016).

  • Novel benzylsulfamides derived from it show nanomolar inhibition against carbonic anhydrase I and II, indicating potential pharmacological applications (Göksu et al., 2014).

  • It is used in the synthesis of 5-oxazolecarbamates, leading to substituted N-acylaminoamides (Dewynter et al., 2000).

  • It enables uncatalyzed Friedel-Crafts alkylation of aromatic compounds through reactive benzyl cations generated from N-sulfamoylcarbamates (Sefkow & Buchs, 2003).

  • A new system for aminohalogenation of β-nitrostyrenes using benzyl carbamate and N-chlorosuccinimide reduces reaction time and improves efficiency (Ji et al., 2011).

  • Organic single crystal benzyl carbamate has potential applications in various industries due to its crystalline perfection (Solanki et al., 2015).

  • It is used in the stereoselective amination of chiral benzylic ethers, leading to the total synthesis of (+)-sertraline, a potent antidepressant (Lee et al., 2011).

  • The compound allows for selective inversion or retention of benzylic carbamates with arylboronic esters, controlling absolute stereochemistry with an achiral catalyst (Harris et al., 2013).

  • Ethyl chlorocarbamate oxidizes monosubstituted benzyl alcohols, producing benzaldehyde (Jain & Banerji, 1988).

Safety And Hazards

When handling benzyl (chlorosulfonyl)carbamate, it is recommended to avoid contact with skin and eyes, and not to breathe dust . It should be used only outdoors or in a well-ventilated area .

Future Directions

Carbamates, including benzyl (chlorosulfonyl)carbamate, have received much attention in recent years due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved for the treatment of various diseases .

properties

IUPAC Name

benzyl N-chlorosulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSYQDOKTDVISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565888
Record name Benzyl (chlorosulfonyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (chlorosulfonyl)carbamate

CAS RN

89979-13-5
Record name Phenylmethyl N-(chlorosulfonyl)carbamate
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Record name Benzyl (chlorosulfonyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(chlorosulfonyl)carbamate
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Synthesis routes and methods I

Procedure details

To a solution of 43.5 ml (0.5 mole) of chlorosulfonyl isocyanate in 400 ml of methylene chloride, stirred in an ice bath, was added 51.6 ml (0.5 mole) of benzyl alcohol over an one hr period. The reaction mixture was concentrated under reduced pressure and the solid residue was triturated in petroleum ether (bp range 35°-65° C.). The solid was collected by filtration, rinsed twice with petroleum ether and dried under vacuum to give 110 g (88% yield) of benzyloxycarbonylsulfamoyl chloride.
Quantity
43.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of Example 7 was followed scaling the reaction to 0.2 moles each of benzyl alcohol and chlorosulfonyl isocyanate to give benzyloxycarbonylsulfamoyl chloride.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In dry dichloromethane (7 ml) at 0 C, chlorosulfonyl isocyanate (1.0 g, 7.06 mmol, 1 equiv) and benzyl alcohol (764 mg, 7.06 mmol, 1 equiv) were stirred for 30 min to form a 1M solution of Cbz-sulfamoyl chloride. In a separate flask, the starting material (100.0 mg, 0.22 mmol, 1 equiv) was dissolved in DCM (3.0 ml) with pyridine (88 mg, 1.1 mmol, 5 equiv) was treated with the Cbz-sulfamoyl chloride (0.55 ml, mmol, 2.5 equiv) and stirred for 5 min at room temperature. The mixture was split between ethyl acetate and water, and the organic layer was then washed with brine and dried over sodium sulfate. The residue obtained upon concentration was purified by flash silica gel chromatography (0.25% acetic acid/80→100% ethyl acetate/hexanes) to provide a white solid. This material was dissolved in 1:1 ethanol/ethyl acetate (4 ml) with 0.25% acetic acid, and was stirred under a hydrogen atmosphere with 25 mg of 10% Pd/C (wet Degussa type) for 1 hour at room temperature. The mixture was filtered and its concentrated residue purified by silica gel chromatography (0.25% acetic acid/80→100% ethyl acetate/hexanes) to give a clear white solid, Compound 44 (32 mg: 529.1 [M+H]=m/z).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chemam, Z Aouf, A Amira, H K'tir… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
… used to produce β-amino alcohols (60) from amino acids (59) in good yields, which were converted into β-hydroxysulfamides (61) by the reaction with benzyl chlorosulfonyl carbamate …
Number of citations: 4 www.tandfonline.com
D Borkin, S Klossowski, J Pollock, H Miao… - Journal of medicinal …, 2018 - ACS Publications
The protein–protein interaction between menin and mixed-lineage leukemia 1 (MLL1) plays an important role in development of acute leukemia with translocations of the MLL1 gene …
Number of citations: 46 pubs.acs.org

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